

4-Chlorophthalonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophthalonitrile

Cat. No.: B101201

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Introduction

4-Chlorophthalonitrile is a substituted aromatic dinitrile compound that serves as a key intermediate in the synthesis of various functionalized molecules, most notably phthalocyanines. Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two adjacent nitrile groups, provides a versatile platform for the development of novel materials and therapeutic agents. The presence of the electron-withdrawing nitrile groups and the reactive chlorine atom makes it a valuable precursor for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional moieties. This technical guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of **4-Chlorophthalonitrile**, with a focus on its relevance to materials science and drug discovery.

Core Chemical and Physical Properties

4-Chlorophthalonitrile is a solid at room temperature with the following key properties:

Property	Value
CAS Number	17654-68-1
Molecular Formula	C ₈ H ₃ CIN ₂
Molecular Weight	162.58 g/mol
Melting Point	130-132 °C[1]
Boiling Point	306.4 ± 27.0 °C at 760 mmHg[1]
Density	Data not available
Appearance	Solid
IUPAC Name	4-chlorophthalonitrile
InChI Key	SZSLISKYJBQHQC-UHFFFAOYSA-N

Solubility

Qualitative assessments indicate that **4-Chlorophthalonitrile** has low solubility in water but is expected to be soluble in common polar organic solvents.[2] This is consistent with the behavior of similar chlorinated aromatic compounds. Quantitative solubility data in specific solvents such as dimethyl sulfoxide (DMSO), chloroform, and tetrahydrofuran (THF) are not readily available in the surveyed literature.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Chlorophthalonitrile** is not widely published. The following sections provide expected spectral characteristics based on the analysis of structurally related compounds and general principles of spectroscopy.

¹H and ¹³C NMR Spectroscopy

The proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are crucial for confirming the structure of **4-Chlorophthalonitrile**.

Expected ¹H NMR Spectral Data:

The ^1H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and cyano groups. Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of 7.5-8.0 ppm.

Expected ^{13}C NMR Spectral Data:

The ^{13}C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached groups. The carbons of the nitrile groups are expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 120 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **4-Chlorophthalonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Peak Assignments:

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~2230-2220	C≡N stretch	Nitrile
~1600-1450	C=C stretch	Aromatic ring
~800-600	C-Cl stretch	Aryl chloride

The strong, sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **4-Chlorophthalonitrile** would be expected to show a prominent molecular ion peak.

Expected Mass Spectrum Fragmentation:

The mass spectrum should display a molecular ion peak (M^+) at m/z 162. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic $M+2$ peak at m/z 164 with an intensity of about one-third of the molecular ion peak is expected.^[3] Fragmentation may occur through the loss of the chlorine atom or the nitrile groups.

Reactivity and Synthesis

Reactivity

The chemical reactivity of **4-Chlorophthalonitrile** is dominated by the electron-deficient nature of the aromatic ring, which is activated towards nucleophilic aromatic substitution ($S_{\text{n}}\text{Ar}$). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, phenols, and thiols. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules.

Synthesis of 4-Chlorophthalonitrile

While specific industrial synthesis protocols for **4-Chlorophthalonitrile** are not detailed in the available literature, a plausible laboratory-scale synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by amidation and subsequent dehydration to form the nitrile groups.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general methodology for the reaction of **4-Chlorophthalonitrile** with a nucleophile, exemplified by the synthesis of a phenoxy-substituted derivative. This reaction is analogous to the synthesis of 3-(4-Chlorophenoxy)phthalonitrile from 3-nitrophthalonitrile.^{[4][5]}

Objective: To synthesize a 4-(substituted-phenoxy)phthalonitrile derivative.

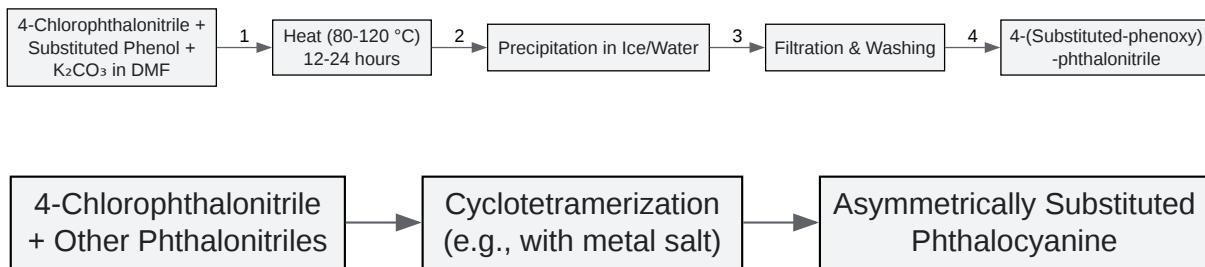
Materials:

- **4-Chlorophthalonitrile**
- A substituted phenol (e.g., 3-aminophenol)

- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)
- Methanol
- Deionized water
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-Chlorophthalonitrile** (1.0 equivalent) and the substituted phenol (1.1 equivalents) in anhydrous DMF.
- Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.
- Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a wash with cold methanol to remove unreacted starting materials and impurities.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.



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